3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride
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Overview
Description
3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is known for its unique structure, which includes a naphthalene ring, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride typically involves the reaction of 3-chloropropylamine with naphthalene derivatives under controlled conditions. The process includes:
Starting Materials: 3-chloropropylamine and naphthalene derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization techniques to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to maintain high standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases to facilitate nucleophilic substitution.
Major Products
Oxidation: The major products include oxidized derivatives of the naphthalene ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to cell signaling and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- N,N-Dimethyl (3-chloropropyl)amine hydrochloride
- ®-N-Methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine hydrochloride
Uniqueness
3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and makes it particularly valuable for specific research applications.
Biological Activity
3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride (CAS No. 13634-65-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C15H19Cl2N
- Molecular Weight : 284.22 g/mol
- Melting Point : >240 °C
- CAS Number : 13634-65-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The introduction of naphthalene moieties appears to enhance the antimicrobial efficacy against various pathogens.
Table 1: Antimicrobial Activity Data
Compound | Target Organism | MIC (µg/mL) | Reference |
---|---|---|---|
3h | S. aureus | 1 | |
3j | E. faecium | 2 | |
3h | Vancomycin-resistant E. faecium | 16 |
The data suggests that compounds with naphthalene substitutions exhibit enhanced activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines.
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Effect (%) | Reference |
---|---|---|---|---|
3h | Caco-2 | Not specified | 39.8% viability reduction | |
3j | A549 | Not specified | Significant reduction observed (p < 0.001) |
The results indicate that the compound significantly decreases cell viability in colorectal cancer cells (Caco-2), suggesting potential as an anticancer agent.
The proposed mechanisms for the biological activity of this compound include:
- Disruption of Cell Membranes : The chlorinated aromatic structure may interact with microbial cell membranes, increasing permeability and leading to cell lysis.
- Targeting Multiple Cellular Pathways : The presence of chlorine atoms enhances electrophilicity, potentially allowing for stronger interactions with microbial targets and cancer cell pathways.
Case Studies
In a study focusing on the synthesis and evaluation of similar compounds, it was found that modifications to the naphthalene structure significantly influenced both antimicrobial and anticancer activities. Specifically, the presence of chlorine at specific positions on the aromatic ring was critical for maintaining high levels of activity against resistant strains of bacteria and cancer cells.
Example Case Study
A recent investigation into a series of naphthalene derivatives demonstrated that those with dichloro substitutions exhibited superior antimicrobial properties compared to their mono-chloro counterparts, emphasizing the importance of molecular structure in determining biological efficacy .
Properties
IUPAC Name |
3-chloro-N,N-dimethyl-3-naphthalen-2-ylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN.ClH/c1-17(2)10-9-15(16)14-8-7-12-5-3-4-6-13(12)11-14;/h3-8,11,15H,9-10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQUVKLUWDVDLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.